REACTION_CXSMILES
|
[C:1]([C:4]1[C:13]2[C:8](=[C:9]([Br:15])[CH:10]=[C:11]([Br:14])[CH:12]=2)[CH:7]=[CH:6][CH:5]=1)(=[O:3])C.[NH:16]1C2C3C(=CC=CC=3C1=O)C=CC=2.BrBr>C(O)(=O)C>[Br:15][C:9]1[C:8]2[C:13]3[C:12](=[C:11]([Br:14])[CH:10]=1)[NH:16][C:1](=[O:3])[C:4]=3[CH:5]=[CH:6][CH:7]=2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC2=C(C=C(C=C12)Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(C2=C3C(C=CC=C13)=CC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=2C3=C(C(NC3=C(C1)Br)=O)C=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |